2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
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Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Quinazolinone Synthesis: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization with formamide or other suitable reagents.
Coupling Reactions: The final step involves coupling the benzofuran and quinazolinone derivatives through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, benzofuran and quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties and be studied for its potential therapeutic applications.
Medicine
In medicine, such compounds are often investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
Industrially, these compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structures.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran and quinazolinone moieties may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Lacks the quinazolinone moiety.
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: Lacks the benzofuran moiety.
Benzofuran derivatives: Various substitutions on the benzofuran ring.
Quinazolinone derivatives: Various substitutions on the quinazolinone ring.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to its individual components or other similar compounds.
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C19H17N3O3/c1-22-11-20-16-5-4-14(10-15(16)19(22)24)21-18(23)9-12-2-3-13-6-7-25-17(13)8-12/h2-5,8,10-11H,6-7,9H2,1H3,(H,21,23) |
InChI Key |
NXKMWJBJFNAKBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
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